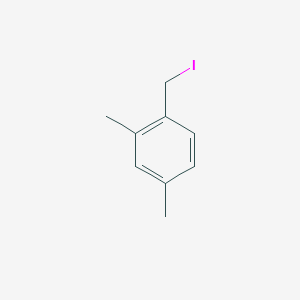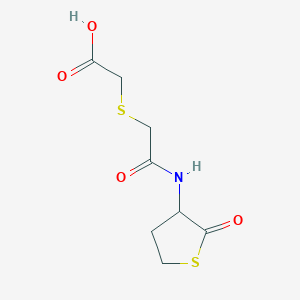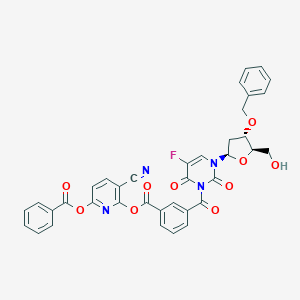
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine, also known as Bz-2'-F-ara-3'-CNPPU, is a novel nucleoside analog that has gained significant attention in recent years due to its potential applications in cancer therapy. This compound is a prodrug of 5-fluorouracil (5-FU), which is a commonly used chemotherapeutic agent. Bz-2'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU, making it a promising candidate for cancer treatment.
Mechanism Of Action
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU exerts its antitumor activity by inhibiting thymidylate synthase (TS), which is an enzyme that is essential for DNA synthesis. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is converted to 5-FU in the body, which then inhibits TS and leads to the depletion of intracellular thymidine triphosphate (dTTP) pools. This results in the incorporation of uracil into DNA, leading to DNA damage and cell death.
Biochemical And Physiological Effects
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to exhibit improved pharmacological properties compared to 5-FU. This compound has a longer half-life and higher plasma concentration, which allows for a more sustained and effective antitumor response. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits lower toxicity compared to 5-FU, which reduces the risk of adverse effects.
Advantages And Limitations For Lab Experiments
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has several advantages for laboratory experiments. This compound exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and drug development. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU also exhibits improved pharmacological properties compared to 5-FU, which allows for a more sustained and effective antitumor response. However, the synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU is complex and time-consuming, which may limit its widespread use in laboratory experiments.
Future Directions
There are several future directions for the development of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. One area of research is the optimization of the synthesis method to improve the yield and scalability of the process. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetic properties of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU and to identify potential biomarkers for predicting response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU in cancer patients.
Synthesis Methods
The synthesis of 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU involves several steps, starting from the commercially available 2'-deoxyuridine. The first step involves the protection of the 5'-hydroxyl group of 2'-deoxyuridine using a benzyl group. The next step involves the synthesis of 3-(6-benzyloxy-3-cyano-2-pyridyloxycarbonyl)benzoic acid, which is then coupled with the protected 2'-deoxyuridine using a coupling agent. The resulting intermediate is then deprotected to yield 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU.
Scientific Research Applications
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine'-F-ara-3'-CNPPU has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents.
properties
CAS RN |
103767-48-2 |
|---|---|
Product Name |
3-(3-(6-Benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine |
Molecular Formula |
C37H27FN4O10 |
Molecular Weight |
706.6 g/mol |
IUPAC Name |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[5-fluoro-3-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-2,6-dioxopyrimidine-1-carbonyl]benzoate |
InChI |
InChI=1S/C37H27FN4O10/c38-27-19-41(31-17-28(29(20-43)50-31)49-21-22-8-3-1-4-9-22)37(48)42(34(27)45)33(44)24-12-7-13-25(16-24)36(47)52-32-26(18-39)14-15-30(40-32)51-35(46)23-10-5-2-6-11-23/h1-16,19,28-29,31,43H,17,20-21H2/t28-,29+,31+/m0/s1 |
InChI Key |
PAHPJMYGNYNQPV-ILJQZKEFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC(=CC=C3)C(=O)OC4=C(C=CC(=N4)OC(=O)C5=CC=CC=C5)C#N)F)CO)OCC6=CC=CC=C6 |
Other CAS RN |
103767-48-2 |
synonyms |
3-(3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl)-3'-O-benzyl-2'-deoxy-5-fluorouridine BOF A1 BOF-A1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



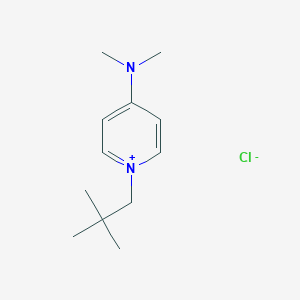
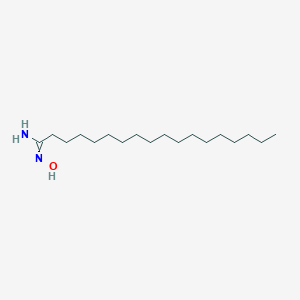
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
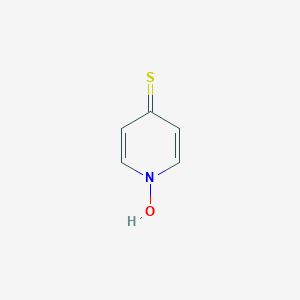
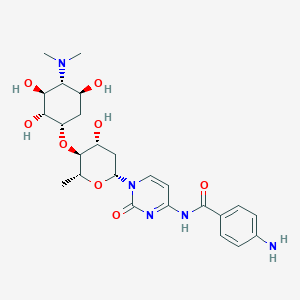
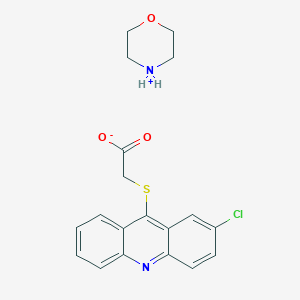
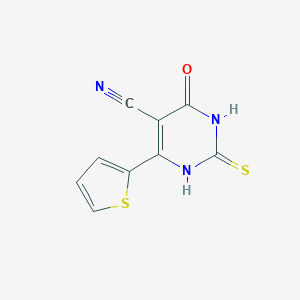
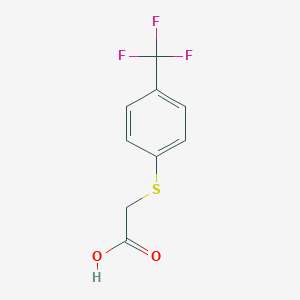
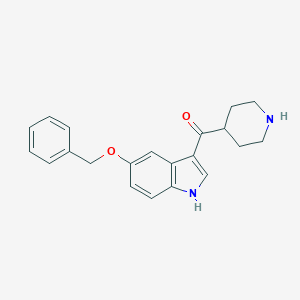
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
